

Gallium Arsenide (GaAs): A Technical Guide to Molar Mass and Density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gallium arsenate*

Cat. No.: *B1256347*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical properties of Gallium Arsenide (GaAs), specifically its molar mass and density. The document outlines the theoretical basis for these values and details the experimental protocols used for their determination, making it a valuable resource for professionals working with this compound in research and development.

Core Properties of Gallium Arsenide

Gallium arsenide is a III-V direct bandgap semiconductor that is widely used in the fabrication of electronic devices such as microwave frequency integrated circuits, infrared light-emitting diodes, laser diodes, and solar cells. An accurate understanding of its physical properties, including molar mass and density, is critical for material science, device engineering, and quality control.

The molar mass and density of Gallium Arsenide are summarized in the table below. These values are foundational for stoichiometric calculations, material processing, and computational modeling.

Property	Value	Units
Molar Mass	144.645	g/mol
Density	5.3176	g/cm ³

Note: The density of GaAs may show slight variations in literature (ranging from 5.31 to 5.37 g/cm³) depending on the material's purity, crystallinity, and measurement conditions[1][2][3][4]. The value presented represents a commonly cited and precise figure[5][6][7].

Determination of Molar Mass and Density

This section details the methodologies for calculating the molar mass and experimentally determining the density of Gallium Arsenide.

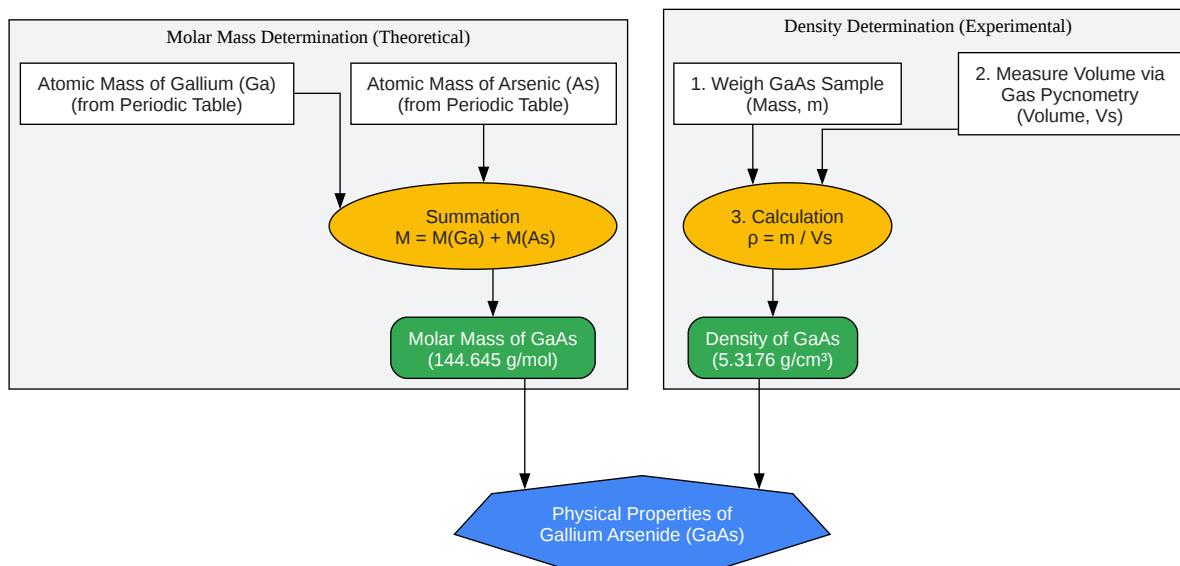
The molar mass of a chemical compound is the sum of the atomic masses of its constituent atoms.[5][6][7] For Gallium Arsenide (GaAs), the calculation is as follows:

- Identify Constituent Elements: The chemical formula GaAs indicates the compound consists of one atom of Gallium (Ga) and one atom of Arsenic (As).
- Obtain Atomic Masses: From the periodic table, the standard atomic masses of the elements are:
 - Gallium (Ga): 69.723 u
 - Arsenic (As): 74.9216 u
- Sum the Atomic Masses: The molar mass (M) is the sum of these atomic masses, expressed in grams per mole (g/mol).
 - $M(GaAs) = \text{Atomic Mass(Ga)} + \text{Atomic Mass(As)}$
 - $M(GaAs) = 69.723 \text{ g/mol} + 74.9216 \text{ g/mol} = 144.6446 \text{ g/mol}$

This value is typically rounded to 144.645 g/mol [5][6][8].

The skeletal density of a crystalline solid like Gallium Arsenide is most accurately determined using gas pycnometry. This non-destructive technique measures the volume of the solid material by gas displacement, excluding any open pores or inter-particle voids.[3][8] The most commonly used gas is helium due to its inert nature and small atomic size, which allows it to penetrate fine pores.

Principle: The method is based on Boyle's Law, which relates pressure and volume for a gas at a constant temperature. The volume of the solid sample is determined by measuring the pressure change of helium in a calibrated volume.


Detailed Methodology:

- **Sample Preparation:**
 - Ensure the Gallium Arsenide sample (typically in powder or crystalline form) is clean and dry. For porous materials, pre-treatment involving heating under vacuum may be necessary to remove adsorbed contaminants.^[9]
 - Accurately weigh the sample using an analytical balance. Record this mass (m).
- **Calibration:**
 - Calibrate the gas pycnometer using a certified calibration sphere of a known volume. This procedure establishes the precise volumes of the sample chamber (V_c) and the reference chamber (V_r).
- **Measurement Procedure:**
 - Place the weighed GaAs sample into the sample chamber and seal it.
 - The instrument will purge the chamber with helium gas to remove any air and moisture.
 - The sample chamber is then filled with helium to an initial pressure (P₁).
 - A valve is opened, allowing the gas to expand into the reference chamber.
 - The pressure is allowed to equilibrate to a final, lower pressure (P₂).
- **Calculation:**
 - The volume of the sample (V_s) is calculated by the instrument's software based on the measured pressures and the known chamber volumes. The underlying principle is that the volume of gas displaced is equal to the sample's volume.

- The density (ρ) of the Gallium Arsenide sample is then calculated using the formula: $\rho = m / V_s$

Visualization of Methodologies

The following diagrams illustrate the logical workflows for determining the molar mass and density of Gallium Arsenide.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the molar mass and density of GaAs.

This diagram illustrates the parallel processes for establishing two key physical properties of Gallium Arsenide. The molar mass is derived from fundamental atomic data, while the density is determined through a precise experimental protocol. Both values are essential for the accurate characterization and application of the material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to Calculate Molar Mass Step by Step [wikihow.com]
- 2. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 3. measurlabs.com [measurlabs.com]
- 4. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 5. byjus.com [byjus.com]
- 6. Molar Mass – Introductory Chemistry [uen.pressbooks.pub]
- 7. conquerchemistry.com [conquerchemistry.com]
- 8. drugfuture.com [drugfuture.com]
- 9. micromeritics.com [micromeritics.com]
- To cite this document: BenchChem. [Gallium Arsenide (GaAs): A Technical Guide to Molar Mass and Density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1256347#gallium-arsenide-molar-mass-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com